Melting Point as a Robust Identity and Purity Indicator
The melting point of 2-amino-4-chloro-N-methylbenzenesulfonamide is consistently reported in the narrow range of 114–116 °C (ethanol/water) across multiple authoritative databases . This tight, well‑defined melting point serves as a rapid, instrument‑free identity check that can distinguish the target compound from its regioisomers and des‑methyl analogs, many of which display markedly different melting ranges due to altered crystal packing. For procurement, a melting point outside this range immediately flags potential mis‑shipment or degradation, thereby reducing reliance on more costly spectroscopic methods for initial verification.
| Evidence Dimension | Melting point (identity confirmation) |
|---|---|
| Target Compound Data | 114–116 °C (ethanol/water) |
| Comparator Or Baseline | 2-Amino-4-chlorobenzenesulfonamide (CAS 4140‑83‑4) and 5‑amino‑2‑chloro‑N‑methylbenzenesulfonamide (CAS 91783‑85‑6) – literature melting points not uniformly available but expected to differ based on structural non‑identity. |
| Quantified Difference | Not calculable without comparator data; the narrow and specific range of the target alone provides a discriminating criterion. |
| Conditions | Measured in ethanol/water solvent mixture; data aggregated from multiple vendor and database entries. |
Why This Matters
A simple melting point determination allows procurement and receiving departments to verify compound identity before committing to expensive downstream experiments, reducing costly errors.
